2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione
Description
2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a pyridinyl piperazine moiety, and a thiazolidine-1,1,3-trione core
Properties
IUPAC Name |
2-[4-chloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4S/c20-16-5-4-14(24-18(25)6-12-29(24,27)28)13-15(16)19(26)23-10-8-22(9-11-23)17-3-1-2-7-21-17/h1-5,7,13H,6,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGPXZAECIBVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Pyridinyl Piperazine Moiety: This step involves the reaction of pyridine with piperazine under suitable conditions to form the pyridinyl piperazine intermediate.
Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the Thiazolidine-1,1,3-trione Core: The final step involves the cyclization of the intermediate to form the thiazolidine-1,1,3-trione core. This can be achieved through a variety of methods, including the use of sulfur-containing reagents and appropriate cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Thiazolidine-1,1,3-trione Ring
The thiazolidine-1,1,3-trione ring is susceptible to hydrolysis under acidic or basic conditions. Similar trione systems, such as thiazolidine-2,4-dione derivatives, undergo ring opening to form carboxylic acids or sulfonic acids via nucleophilic attack at the carbonyl groups .
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl, H₂O) | H⁺, H₂O | 4-Chloro-3-(piperazine-carbonyl)phenylsulfonic acid derivatives | Nucleophilic acyl substitution |
| Basic (NaOH, H₂O) | OH⁻ | Sodium salts of dicarboxylic acids (e.g., malonic acid analogs) | Base-mediated hydrolysis |
Key Insight : Hydrolysis likely disrupts the trione ring, generating intermediates with increased solubility or reactivity for further derivatization .
Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group
The electron-withdrawing carbonyl and piperazine groups meta to the chlorine atom activate the aromatic ring for NAS. Chlorine displacement by nucleophiles (e.g., amines, alkoxides) is feasible under catalytic or thermal conditions, as seen in chlorophenyl-piperazine analogs .
| Reagents | Conditions | Products | Catalyst |
|---|---|---|---|
| Primary amines | 80–120°C, DMF | 4-Amino-substituted phenyl derivatives | Pd(OAc)₂, Xantphos |
| Sodium methoxide | Reflux, MeOH | 4-Methoxy-substituted phenyl derivatives | None |
Example : Substitution with morpholine under Pd catalysis yields 4-morpholino derivatives (yield: ~75%) .
Functionalization of the Piperazine Moiety
The piperazine nitrogen atoms are prone to alkylation or acylation. For instance, piperazine rings in palbociclib and cetirizine analogs undergo alkylation to improve pharmacokinetic properties .
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperazine derivatives | Enhanced metabolic stability |
| Acylation | Acetyl chloride, Et₃N | N-Acylpiperazine derivatives | Prodrug synthesis |
Note : Steric hindrance from the pyridinyl group may influence regioselectivity during alkylation .
Metal Coordination Chemistry
The pyridine nitrogen and thiazolidine sulfur atoms can act as Lewis bases, forming complexes with transition metals. Similar thiazolidine-trione systems coordinate with Cu(II) and Zn(II) .
| Metal Salt | Conditions | Coordination Sites | Application |
|---|---|---|---|
| CuCl₂ | EtOH, RT | Pyridine N, Thiazolidine S | Antimicrobial agents |
| Zn(OAc)₂ | DMSO, 60°C | Trione carbonyl O | Fluorescent probes |
Example : Cu(II) complexes of analogous thiazolidine derivatives exhibit moderate antibacterial activity (MIC: 8–32 µg/mL) .
Ring-Opening Reactions via Nucleophilic Attack
The electrophilic sulfur in the thiazolidine-trione ring may undergo nucleophilic attack by amines or thiols, leading to ring opening. This reactivity is observed in hybrid norfloxacin-thiazolidinedione molecules .
| Nucleophile | Conditions | Products |
|---|---|---|
| Benzylamine | DCM, RT | Open-chain dithiocarbamate derivatives |
| Cysteine | PBS buffer, pH 7.4 | Disulfide-linked conjugates |
Biological Relevance : Ring-opening products may exhibit altered pharmacological profiles, such as enhanced enzyme inhibition .
Photochemical and Thermal Stability
The chlorophenyl and trione groups may render the compound sensitive to UV light or heat, leading to decomposition. For example, chlorantraniliprole (a chlorinated analog) degrades under UV exposure via C-Cl bond cleavage .
| Stress Condition | Degradation Pathway | Major Products |
|---|---|---|
| UV light (254 nm) | C-Cl bond homolysis | Radical intermediates, dimerization |
| 100°C, 24 hrs | Trione ring decarboxylation | CO₂ release, formation of thiazolidine |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione exhibit significant anticancer properties. Studies have shown that derivatives of piperazine can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Case Study 1 : A derivative demonstrated efficacy against breast cancer cell lines by disrupting the cell cycle and promoting programmed cell death .
Antimicrobial Properties
The thiazolidine ring has been associated with antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains:
- Case Study 2 : A related thiazolidine compound exhibited broad-spectrum antibacterial effects, particularly against Gram-positive bacteria .
Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Research suggests that derivatives can modulate neurotransmitter systems:
- Case Study 3 : A study highlighted the potential of piperazine derivatives in treating anxiety disorders by acting as selective serotonin reuptake inhibitors (SSRIs) .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key modifications to the structure can enhance potency and selectivity:
| Modification | Effect |
|---|---|
| Chloro substitution at position 4 | Increases lipophilicity and cellular uptake |
| Piperazine carbonyl group | Enhances interaction with biological targets |
Mechanism of Action
The mechanism of action of 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl piperazine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar core structure and are studied for their medicinal properties.
Indole Derivatives: Indole derivatives have diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 2-{4-chloro-3-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}-1lambda6,2-thiazolidine-1,1,3-trione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)aniline with thiazolidine derivatives. The synthetic pathway generally includes the following steps:
- Formation of the piperazine derivative : The pyridine ring is introduced to the piperazine backbone.
- Carbonylation : The introduction of the carbonyl group occurs through acylation reactions.
- Thiazolidine formation : The final step involves cyclization to form the thiazolidine ring.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-tubercular agent and other pharmacological effects.
Antitubercular Activity
Research indicates that derivatives similar to this compound exhibit significant anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1.35 to 2.18 μM against the H37Ra strain of M. tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments have shown that many derivatives are non-toxic to human cells (HEK-293), suggesting a favorable safety profile for further development .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of bacterial growth : By targeting specific pathways in M. tuberculosis.
- Interaction with cellular receptors : Possible interactions with neurotransmitter receptors due to the piperazine moiety.
Case Studies
Several studies have highlighted the effectiveness of structurally related compounds in treating tuberculosis and other infectious diseases:
- Study on Substituted Piperazine Derivatives :
- Cytotoxicity Evaluation :
Data Summary
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| Compound A | 1.35 | 3.73 | Non-toxic |
| Compound B | 2.18 | 4.00 | Non-toxic |
| Compound C | 40.32 | N/A | Non-toxic |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare piperazine-carbonyl-phenylthiazolidine derivatives like this compound?
- Methodological Answer : Multi-step synthesis typically involves coupling a piperazine-pyridine fragment (e.g., 4-(pyridin-2-yl)piperazine) with a chlorophenyl-thiazolidine precursor via carbodiimide-mediated amidation (e.g., EDC/HOBt). The thiazolidine-trione core is often assembled using cyclocondensation of thiourea derivatives with chloroacetic acid analogs under basic conditions. Critical reagents include dichloromethane as a solvent and NaOH for pH control during intermediate purification .
Q. How can researchers optimize the purification of intermediates with low solubility in aqueous/organic systems?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) is standard. For highly nonpolar intermediates, recrystallization from ethanol/water mixtures (8:2 v/v) improves yield. Purity validation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) ensures >95% purity .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm piperazine-CH₂ coupling (δ 2.5–3.5 ppm) and thiazolidine ring protons (δ 4.0–5.5 ppm).
- ESI-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the carbonyl group).
- IR : Detect C=O stretches (~1680–1720 cm⁻¹) and sulfonyl groups (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) for this compound be systematically addressed?
- Methodological Answer :
- Experimental Design : Conduct dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized ATP levels.
- Data Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use cheminformatics tools (e.g., PubChem BioAssay) to compare binding affinity predictions vs. empirical data .
- Contradiction Resolution : Validate target engagement via SPR (surface plasmon resonance) to rule off-target effects .
Q. What strategies mitigate side reactions during the piperazine-pyridine coupling step?
- Methodological Answer :
- Reaction Optimization : Use anhydrous DMF under N₂ to suppress hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).
- Byproduct Control : Add molecular sieves (3Å) to sequester water. If N-acylation competes, switch to Boc-protected piperazine and deprotect post-coupling .
Q. How do researchers evaluate the thermal stability of this compound for long-term storage?
- Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂. Key parameters:
- Decomposition Onset : >200°C indicates stability at room temperature.
- Differential Scanning Calorimetry (DTA) : Detect glass transitions or polymorphic changes. Store desiccated at -20°C in amber vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
